L-Gulose

Vue d'ensemble

Description

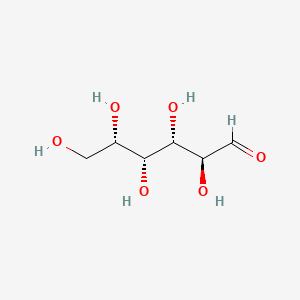

L-Gulose is a rare sugar, specifically an aldohexose monosaccharide with the chemical formula C6H12O6 It is the L-isomer of gulose, making it an enantiomer of the more common D-gulose Unlike D-gulose, this compound does not occur naturally in living organisms and must be synthesized in the laboratory

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

L-Gulose can be synthesized from D-mannose through a series of chemical reactions. The process involves the epimerization of D-mannose at the C-5 position to produce this compound. This method typically requires nine steps and yields highly functionalized this compound derivatives with a total yield of 21-23% . Another method involves the use of recombinant Escherichia coli harboring a unique mannitol dehydrogenase, which can convert D-sorbitol to this compound .

Industrial Production Methods

Industrial production of this compound is still in its nascent stages due to the complexity and cost of the synthesis process. advancements in biotechnological methods, such as the use of genetically modified microorganisms, hold promise for more efficient and cost-effective production in the future.

Analyse Des Réactions Chimiques

Types of Reactions

L-Gulose undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of D-sorbitol to produce this compound using a wheat-bran culture extract of the fungus Penicillium sp. KU-1 .

Common Reagents and Conditions

Common reagents used in the synthesis of this compound include D-mannose, mannitol dehydrogenase, and various protecting groups for the intermediates. The reaction conditions often involve specific pH levels, temperatures, and the presence of catalysts to facilitate the desired transformations.

Major Products Formed

The major product formed from these reactions is this compound itself. Additionally, this compound derivatives, such as this compound pentaacetate, can be synthesized for specific applications in research and industry.

Applications De Recherche Scientifique

Biochemical Properties and Synthesis

L-Gulose is an aldohexose sugar that can be derived from D-sorbitol through enzymatic processes. A significant study demonstrated the biochemical synthesis of this compound using a novel alditol oxidase (fAldOx) from the fungus Penicillium sp. KU-1. This study reported a successful direct conversion of D-sorbitol to this compound with a purification yield of approximately 3.26% . The enzyme's broad substrate specificity suggests that it could be used to produce multiple rare sugars for medicinal applications.

Potential as a Sweetener

This compound has been explored as a low-caloric sweetener due to its structural similarity to D-glucose but with different metabolic pathways in humans. Research indicates that L-sugars may serve as non-caloric or low-caloric sweeteners, which could be beneficial in food technology and nutrition . The unique metabolic properties of this compound may allow it to serve as an alternative sweetening agent without contributing significantly to caloric intake.

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of L-gulose involves its interaction with specific enzymes and metabolic pathways. For example, this compound pentaacetate stimulates insulin release by interacting with pancreatic beta cells . Additionally, this compound cannot be phosphorylated by hexokinase, the first enzyme in the glycolysis pathway, which limits its use as an energy source in living organisms .

Comparaison Avec Des Composés Similaires

L-Gulose is similar to other L-hexoses, such as L-glucose, L-galactose, and L-allose. it is unique in its specific applications and properties:

L-Glucose: Like this compound, L-glucose is an enantiomer of the more common D-glucose.

L-Galactose: L-Galactose is another rare sugar with applications in the synthesis of complex carbohydrates and glycosides.

L-Allose: L-Allose is used in research for its potential antiviral and anticancer properties.

Activité Biologique

L-Gulose is a rare sugar, classified as an aldohexose, and is structurally similar to D-glucose but differs in the configuration of its hydroxyl groups. Its biological activity has garnered attention due to its potential applications in nutrition, pharmacology, and biotechnology. This article explores the biological activities of this compound, including its effects on cellular processes, potential therapeutic applications, and insights from recent research.

This compound exhibits various biological activities that can be attributed to its structural properties. Key mechanisms include:

- Antioxidant Properties : this compound has been shown to possess antioxidant capabilities, which may help in mitigating oxidative stress in cells.

- Metabolic Effects : Similar to other sugars, this compound can influence metabolic pathways, particularly those involving glucose metabolism.

- Cellular Proliferation : Research indicates that this compound may affect cell proliferation rates in certain cellular contexts.

Research Findings

Recent studies have provided insights into the biological effects of this compound:

- Cytotoxicity and Antitumor Activity : In a study assessing various sugars' effects on cancer cells, this compound was noted for its potential cytotoxic effects against specific cancer cell lines. It was observed that this compound could induce apoptosis in these cells under certain conditions .

- Nutraceutical Potential : A study involving Drosophila melanogaster demonstrated that this compound exhibited antitoxic and antigenotoxic activities. The compound was found to enhance the methylation status of genomic sequences, suggesting a role in genomic stability .

- Synthesis and Derivatives : Research has explored synthetic pathways for producing this compound from D-glucose through aldose interchange methods. These synthetic approaches not only provide insights into its production but also highlight the potential for creating derivatives with enhanced biological activities .

Case Study 1: Antioxidant Activity

A recent investigation into the antioxidant properties of this compound demonstrated its ability to scavenge free radicals effectively. The study utilized various assays to measure the radical scavenging capacity of this compound compared to other sugars. The results indicated that this compound had a significant antioxidant effect, which could be beneficial in reducing oxidative damage in cells.

Case Study 2: Cancer Cell Lines

In vitro studies on cancer cell lines revealed that this compound could inhibit cell proliferation at specific concentrations. The mechanism appears to involve the induction of apoptosis through mitochondrial pathways, which was evidenced by increased markers of apoptosis when treated with this compound .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

(2S,3S,4R,5S)-2,3,4,5,6-pentahydroxyhexanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-3(9)5(11)6(12)4(10)2-8/h1,3-6,8-12H,2H2/t3-,4+,5-,6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZCGUPFRVQAUEE-JGWLITMVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]([C@H]([C@@H]([C@@H](C=O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401342718 | |

| Record name | L-Gulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6027-89-0 | |

| Record name | L-Gulose | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6027-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Gulose | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006027890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-Gulose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401342718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-gulose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.025.361 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | GULOSE, L- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J96E9Q45N7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.